2-Aminobenzo[d]oxazole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobenzo[d]oxazole-6-carbonitrile is a heterocyclic aromatic compound with the molecular formula C8H5N3O. It features a benzoxazole ring fused with a nitrile group and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzo[d]oxazole-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with cyanogen bromide, followed by cyclization to form the benzoxazole ring. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation reactions to form nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: 2-Aminobenzo[d]oxazole-6-amine.
Substitution: Various substituted benzoxazole derivatives depending on the substituent introduced
Scientific Research Applications
2-Aminobenzo[d]oxazole-6-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and advanced materials
Mechanism of Action
The mechanism of action of 2-Aminobenzo[d]oxazole-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
2-Aminobenzoxazole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2-Aminobenzothiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring, leading to different chemical properties.
2-Aminobenzimidazole: Features an imidazole ring, which alters its biological activity and chemical reactivity.
Uniqueness: 2-Aminobenzo[d]oxazole-6-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the benzoxazole ring. This combination imparts distinct reactivity and binding properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-amino-1,3-benzoxazole-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVFUVHAXZPHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.